

Check Availability & Pricing

Compound of Interest

Compound Name:

DDPO

Cat. No.:

B1669917

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

DDP-225, also known as MCI-225, is a novel investigational compound that has garnered interest for its unique dual mechanism of action. As a selec

### Introduction

The discovery of DDP-225 emerged from the pursuit of multi-target ligands capable of modulating distinct neurotransmitter systems implicated in various

### **Physicochemical Properties**

A clear understanding of the physicochemical properties of DDP-225 is fundamental for its development as a therapeutic agent.

| Property         |  |   |
|------------------|--|---|
| Chemical Formula |  |   |
| Molecular Weight |  |   |
| IUPAC Name       |  | _ |
| CAS Number       |  |   |

### Synthesis of DDP-225

The synthesis of DDP-225 involves the construction of the core thieno[2,3-d]pyrimidine scaffold followed by the introduction of the piperazine and fluo

#### **General Synthetic Strategy**

The synthesis of the thieno[2,3-d]pyrimidine core typically starts from a substituted thiophene precursor. This is followed by cyclization to form the pyr

### **Illustrative Synthetic Protocol**

A potential synthetic pathway for DDP-225 is outlined below. This protocol is illustrative and based on general principles of heterocyclic chemistry.

Step 1: Synthesis of a 2-amino-3-cyanothiophene derivative. This can be achieved through the Gewald reaction, which involves the condensation of a

Step 2: Cyclization to form the thieno[2,3-d]pyrimidine core. The 2-aminothiophene derivative from Step 1 can be cyclized with a suitable one-carbon

Step 3: Introduction of the piperazine moiety. The thieno[2,3-d]pyrimidine core is then functionalized to allow for the nucleophilic substitution with pipe

Step 4: Introduction of the 2-fluorophenyl group. The final step would involve the attachment of the 2-fluorophenyl group, potentially through a Suzuki

Note: This is a generalized protocol. The exact reagents and reaction conditions would require optimization.

### **Pharmacological Profile**



Check Availability & Pricing

DDP-225's therapeutic potential stems from its dual action on two key targets in the central and peripheral nervous systems.

#### Mechanism of Action

DDP-225 acts as:

- A Noradrenaline Reuptake Inhibitor (NRI): By blocking the norepinephrine transporter (NET), DDP-225 increases the concentration of norepinephrine
- A 5-HT3 Receptor Antagonist: DDP-225 competitively binds to and blocks the 5-HT3 receptor, a ligand-gated ion channel, preventing its activation

```
digraph "DDP-225_Mechanism_of_Action" {
       graph [fontname="Arial", fontsize=10, layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, rankdir=TB, splines=true, nodesep=0.5, rankdir=TB, rank
       node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#20:
       edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes
DDP225 [label="DDP-225", fillcolor="#4285F4", fontcolor="#FFFFFF"];
NET [label="Norepinephrine\nTransporter (NET)"];
NE_Synapse [label="Increased Synaptic\nNorepinephrine"];
HTR3 [label="5-HT3 Receptor"];
Serotonin_Binding [label="Blocked Serotonin\nBinding"];
// Edges
DDP225 -> NET [label="Inhibits"];
NET -> NE_Synapse [label="Leads to"];
DDP225 -> HTR3 [label="Antagonizes"];
HTR3 -> Serotonin_Binding [label="Prevents"];
}
```

### 5-HT3 Receptor Binding Assay

This assay determines the affinity of a compound for the 5-HT3 receptor by measuring its ability to displace a

Materials:

Cell membranes prepared from cells expressing the human 5-HT3 receptor.



Check Availability & Pricing

| Radiolabeled 5-HT3 receptor antagonist (e.g., [³H]-GR65630).                                                   |    |
|----------------------------------------------------------------------------------------------------------------|----|
| • Assay buffer.                                                                                                |    |
| • Test compound (DDP-225) at various concentrations.                                                           |    |
| • Filter plates and vacuum manifold.                                                                           |    |
| • Scintillation counter.                                                                                       |    |
| Procedure:                                                                                                     |    |
| • Incubate the cell membranes with the radiolabeled antagonist and various concentrations of the test compound | าต |
| • Allow the binding to reach equilibrium.                                                                      |    |
| • Separate the bound from the free radioligand by rapid filtration through filter plates.                      |    |



| Wash the filters to remove non-specifically bound radioligand.                                                       |
|----------------------------------------------------------------------------------------------------------------------|
| • Measure the radioactivity retained on the filters using a scintillation counter.                                   |
| • Calculate the percentage of displacement at each concentration of the test compound and determine the Ki va        |
| Pharmacokinetics                                                                                                     |
| Detailed pharmacokinetic data for DDP-225 in humans has not been publicly released. However, general pharmacokinetic |
| Animal Pharmacokinetic Studies                                                                                       |
| Typical studies would involve administering DDP-225 to animal models (e.g., rats, dogs) via different routes         |
| Parameter                                                                                                            |
| Tmax                                                                                                                 |
| Cmax                                                                                                                 |
| AUC                                                                                                                  |
| t <sub>1/2</sub>                                                                                                     |
| CL                                                                                                                   |
| Vd                                                                                                                   |
| F                                                                                                                    |
|                                                                                                                      |

Clinical Development

Check Availability & Pricing

DDP-225 was advanced to Phase II clinical trials for the treatment of diarrhea-predominant irritable bowel syn

### Phase II Clinical Trial in IBS-d

A randomized, double-blind, placebo-controlled Phase II trial was conducted to evaluate the efficacy and safe

### Conclusion

DDP-225 is a compelling drug candidate with a novel dual mechanism of action that holds therapeutic promise.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Ddp-225 | C17H20ClFN4OS | CID 6918194 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pappas-capital.com [pappas-capital.com]
- 3. Dynogen Pharmaceuticals, Inc. Announces Positive Results in Phase 2 IBS-d Study BioSpace [biospace.com]
- 4. 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine | C17H17FN4S | CID 131927 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and Synthesis of DDP-225]. BenchChem, [2025]. [Online PDF].

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.